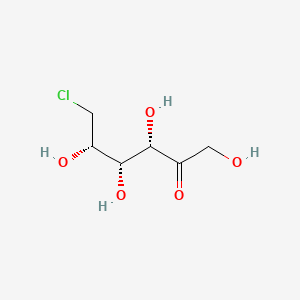

N-((2R,3R,4S,5R)-3,4,5,6-四羟基-1-氧代己烷-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

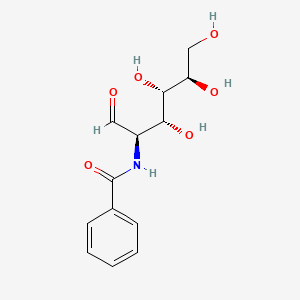

The synthesis of related N-substituted benzamides involves intricate chemical reactions, highlighting the diversity and complexity of methods available for creating such compounds. For instance, the synthesis of closely related benzamides has been achieved through specific substitution reactions on the benzamide ring, indicating a method that could potentially be adapted for the synthesis of N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide (Sagar et al., 2018). Additionally, the use of Ugi reactions and subsequent modifications provides a pathway for creating a diverse range of benzamide derivatives, including cyclic dipeptidyl ureas, which share structural similarities (Sañudo et al., 2006).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods are instrumental in analyzing the molecular structure of benzamide derivatives. These techniques offer insights into the conformational preferences and supramolecular aggregation modes of these compounds, providing a foundation for understanding the structural characteristics of N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide. Studies have shown how different substituents on the benzamide ring influence molecular conformations and aggregation patterns (Sagar et al., 2018).

科学研究应用

超分子化学中的苯甲酰胺衍生物

苯甲酰胺衍生物,例如苯-1,3,5-三甲酰胺 (BTA),在广泛的科学学科中变得重要,尤其是在超分子化学中。BTA 以其简单的结构、广泛的可及性和自组装成一维、纳米级棒状结构(由三倍氢键稳定)的能力而闻名。这些特性使 BTA 在纳米技术、聚合物加工和生物医学应用中具有价值。BTA 的第一个商业应用正在涌现,突出了这种多用途构建块在未来科学努力中的适应性 (Cantekin、de Greef 和 Palmans,2012).

苯甲酰胺衍生物在药物发现中的应用

苯甲酰胺衍生物在制药工业中也因其治疗潜力而具有重要意义。例如,甲氧氯普胺是一种取代的苯甲酰胺,因其在治疗胃肠道疾病中的药理特性而被认可。其作用机制主要是通过增强肠道蠕动,其作为胃肠道运动障碍的促动力剂的临床用途已得到充分证明。尽管有益,但甲氧氯普胺的副作用相对较少且短暂,突出了苯甲酰胺衍生物在临床应用中的药效学和药代动力学特性 (Pinder、Brogden、Sawyer、Speight 和 Avery,2012).

马卡酰胺的前景和治疗

马卡酰胺是一类独特的非极性长链脂肪酸 N-苯甲酰胺,源自秘鲁人参 (Maca),具有多种药理作用,包括增强生育力、神经保护和抗疲劳特性。对马卡酰胺的探索突出了苯甲酰胺衍生物在开发新的治疗剂中的潜力。然而,确切的作用机制以及马卡酰胺的结构与其药理作用之间的关系需要进一步研究 (Zhu、Hu、Hua、Liu、Cheng、Guo、Yao 和 Qian,2020).

安全和危害

属性

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20)/t9-,10+,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYHKZRHOGVACA-IRCOFANPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

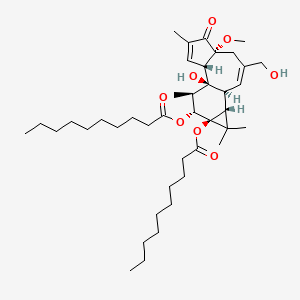

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)

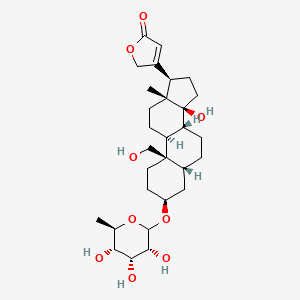

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)